molecular formula C14H12N4O3S B11059538 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one

Cat. No.: B11059538
M. Wt: 316.34 g/mol
InChI Key: JLPJMNVHCVQVKC-UHFFFAOYSA-N
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Description

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidinone core linked to a 1,2,4-oxadiazole ring via a sulfanyl bridge The presence of a methoxyphenyl group further enhances its chemical complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an acyl chloride or ester under acidic or basic conditions.

    Attachment of the methoxyphenyl group:

    Formation of the pyrimidinone core: The pyrimidinone ring is synthesized through a cyclization reaction involving appropriate precursors such as urea or thiourea derivatives.

    Linking the oxadiazole and pyrimidinone rings: This is typically done via a sulfanyl bridge, using thiol-containing reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and oxadiazole functionalities.

Medicine

Medicinally, 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its oxadiazole and pyrimidinone moieties. These interactions could involve hydrogen bonding, van der Waals forces, or covalent bonding, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one: Similar structure but with a methylphenyl group.

Uniqueness

The presence of the methoxy group in 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and chemical behaviors, which are valuable for research and development.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H12N4O3S/c1-20-10-4-2-9(3-5-10)13-17-12(21-18-13)8-22-14-15-7-6-11(19)16-14/h2-7H,8H2,1H3,(H,15,16,19)

InChI Key

JLPJMNVHCVQVKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CC(=O)N3

Origin of Product

United States

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